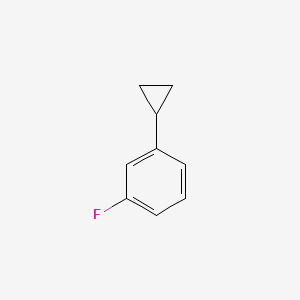

1-Cyclopropyl-3-fluorobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclopropyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQGSVHXIJLSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678876 | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-61-0 | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Cyclopropyl 3 Fluorobenzene and Its Derivatives

Construction of the Cyclopropyl (B3062369) Moiety on Fluorinated Aromatic Systems

The creation of the cyclopropyl group on a pre-existing fluorinated benzene (B151609) ring is a common and effective strategy. This approach allows for the late-stage introduction of the cyclopropyl moiety, which can be advantageous in multi-step syntheses.

Carbene-Mediated Cyclopropanation Reactions (e.g., Simmons-Smith, [2+1] Cycloadditions)

Carbene-mediated reactions are a cornerstone for the formation of cyclopropane (B1198618) rings. These reactions involve the addition of a carbene, a neutral divalent carbon species, to an alkene. In the context of synthesizing 1-cyclopropyl-3-fluorobenzene, this would typically involve the reaction of a fluorinated styrene (B11656) derivative with a carbene source.

The Simmons-Smith reaction is a well-established and versatile method for cyclopropanation. wikipedia.org It utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. youtube.commdpi.com A key advantage of the Simmons-Smith reaction is its stereospecificity, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com The reaction is also tolerant of a wide array of functional groups, which is beneficial when working with substituted aromatic systems. wikipedia.org The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, is a notable improvement. mdpi.com

[2+1] Cycloaddition reactions represent a broader class of reactions where a two-atom component (the alkene) reacts with a one-atom component (the carbene) to form a three-membered ring. wikipedia.org Various metal-catalyzed systems, often employing diazo compounds as carbene precursors, fall under this category. organicchemistrydata.org For instance, copper and rhodium catalysts are frequently used to facilitate the cyclopropanation of styrenes with α-bromocarbonyls or other carbene precursors. rsc.orgnih.gov Iron-porphyrin and hemoprotein-catalyzed cyclopropanations have also emerged as promising methods. acs.org These catalytic approaches can offer high efficiency and, in some cases, excellent enantioselectivity, which is crucial for the synthesis of chiral drug candidates. acs.org

| Reaction | Reagents | Key Features | Reference(s) |

| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Stereospecific, tolerant of many functional groups. | wikipedia.orgyoutube.commdpi.com |

| Furukawa Modification | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | An improved Simmons-Smith protocol. | mdpi.com |

| Metal-Catalyzed [2+1] Cycloaddition | Styrene derivative, Diazo compound, Metal catalyst (e.g., Cu, Rh) | Can be highly efficient and enantioselective. | organicchemistrydata.orgrsc.orgnih.gov |

Intramolecular Cyclization Approaches for Cyclopropane Formation

An alternative to intermolecular cyclopropanation is the use of intramolecular cyclization strategies. These methods involve the formation of the cyclopropane ring from a linear precursor that already contains the fluorinated aromatic system.

One prominent example is the Michael-initiated ring closure (MIRC) reaction. rsc.org This process typically involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org Prolinol and its derivatives have been shown to be effective organocatalysts for enantioselective MIRC reactions, facilitating the synthesis of chiral cyclopropanes. rsc.org

Another approach involves the ring-opening/cyclization of existing cyclic systems . For instance, the reaction of aryl-substituted vinylcyclopropanes can lead to the formation of new cyclopropane-containing structures through complex rearrangements. nih.govbeilstein-journals.orgresearchgate.net These reactions can be initiated by radicals or promoted by transition metals and often proceed through a series of bond-breaking and bond-forming steps to yield the desired cyclopropyl product. nih.govbeilstein-journals.org

| Method | General Description | Key Features | Reference(s) |

| Michael-Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular cyclization. | Can be catalyzed by organocatalysts for enantioselectivity. | rsc.org |

| Intramolecular Cyclization of Acyclic Precursors | Formation of the cyclopropane ring from a suitable linear substrate. | Offers an alternative to intermolecular methods. | epfl.ch |

| Ring-Opening/Cyclization | Rearrangement of existing cyclic systems to form new cyclopropanes. | Can involve radical or metal-catalyzed pathways. | nih.govbeilstein-journals.orgresearchgate.net |

Fluorination Routes for Introducing and Modifying Fluorine on the Aryl Ring

The introduction of a fluorine atom onto the aromatic ring is a pivotal step in the synthesis of this compound. Several distinct strategies exist for this transformation, each with its own set of advantages and limitations.

Electrophilic Fluorination Strategies (e.g., Using Selectfluor and Radical Pathways)

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine." numberanalytics.comwikipedia.org This is a direct approach to forming a C-F bond.

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and versatile electrophilic fluorinating agent. thieme-connect.deworktribe.comnih.gov It is known for its high reactivity and ability to fluorinate a range of substrates, including electron-rich aromatic compounds. numberanalytics.comwikipedia.org The reaction of a cyclopropylbenzene (B146485) derivative with Selectfluor can directly yield the desired fluorinated product. Mechanistic studies suggest that these reactions may proceed through a single electron transfer (SET) pathway or a more direct electrophilic attack, depending on the substrate and reaction conditions. nih.gov

Radical fluorination offers another pathway to introduce fluorine. thieme-connect.densf.gov These methods often involve the generation of a fluorine radical or the use of a reagent that facilitates a radical-based C-H functionalization. For example, photocatalytic methods using visible light and a photosensitizer can enable the direct fluorination of C-H bonds. rsc.orgorganic-chemistry.org These reactions can be highly selective for specific positions on the aromatic ring, guided by the electronic properties of the substrate.

| Method | Reagent(s) | Key Features | Reference(s) |

| Electrophilic Fluorination with Selectfluor | Selectfluor | Versatile, highly reactive, applicable to electron-rich aromatics. | numberanalytics.comwikipedia.orgthieme-connect.deworktribe.comnih.gov |

| Radical Fluorination | Various radical initiators, photocatalysts, and fluorine sources | Can enable direct C-H fluorination, often with high selectivity. | thieme-connect.densf.govrsc.orgorganic-chemistry.org |

Nucleophilic Fluorination Methodologies (e.g., Halogen Exchange)

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. This is a common strategy, particularly when the starting material is a readily available aryl halide.

The halogen exchange reaction , often referred to as a Finkelstein reaction in an aromatic context, is a prime example. frontiersin.orgnih.gov In this process, an aryl halide (such as a bromide or iodide) is treated with a fluoride source, typically an alkali metal fluoride or a tetraalkylammonium fluoride, to replace the halogen with fluorine. frontiersin.orgacsgcipr.org These reactions are often catalyzed by transition metals like palladium or copper to facilitate the otherwise challenging nucleophilic aromatic substitution. frontiersin.orgnih.gov The choice of catalyst, ligand, and fluoride source is crucial for achieving high yields and selectivity.

Another approach involves the dearomatization of phenols followed by fluorination . nih.gov In this strategy, a phenol (B47542) derivative is first converted into a cyclohexadienone intermediate, which is then fluorinated. This can be a highly regioselective process, directing the fluorine atom to a specific position on the ring. nih.gov

| Method | General Description | Key Features | Reference(s) |

| Halogen Exchange (Aromatic Finkelstein) | Displacement of a halogen with a fluoride ion. | Often requires a transition metal catalyst (e.g., Pd, Cu). | frontiersin.orgnih.govacsgcipr.org |

| Dearomatization of Phenols | Conversion of a phenol to a cyclohexadienone followed by fluorination. | Can be highly regioselective. | nih.gov |

Direct C-H Fluorination Techniques

Direct C-H fluorination represents a highly atom-economical and efficient approach to synthesizing fluorinated aromatics. beilstein-journals.orgcdc.gov These methods avoid the need for pre-functionalized starting materials, such as aryl halides or phenols.

Photoredox catalysis has emerged as a powerful tool for direct C-H fluorination. cdc.govnih.gov In a typical system, a photocatalyst absorbs visible light and initiates an electron transfer process, leading to the formation of an aryl radical cation. This reactive intermediate can then be trapped by a fluoride source to form the C-F bond. cdc.govnih.gov This strategy has been successfully applied to a range of electron-rich aromatics and heteroaromatics. cdc.govnih.gov

The development of these direct C-H fluorination methods is a significant advancement in the field, offering a more streamlined and environmentally friendly route to valuable fluorinated compounds like this compound. beilstein-journals.org

| Method | Key Technology | Mechanism | Reference(s) |

| Direct C-H Fluorination | Photoredox Catalysis | Formation of an aryl radical cation followed by fluoride trapping. | cdc.govnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Cyclopropyl and Aryl-Fluoro Linkages

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-fluorine bonds, which are central to the synthesis of this compound. Various named reactions, each with its own set of advantages and substrate scope, have been developed to facilitate these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. rsc.org For the synthesis of this compound, this reaction can be envisioned in two primary ways: coupling of a cyclopropylboronic acid derivative with 1-bromo-3-fluorobenzene (B1666201) or coupling of 3-fluorophenylboronic acid with a cyclopropyl halide. The former is generally more common due to the commercial availability and stability of the reactants.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. rsc.org Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently employed. rsc.org The reaction is known for its high functional group tolerance and generally proceeds with high yields. rsc.org For instance, the coupling of challenging substrates like sterically hindered or electron-poor partners can be achieved with specialized catalysts. rsc.org

A modular approach using Suzuki-Miyaura coupling has been demonstrated for integrating cyclopropyl and 4-fluorophenyl moieties. This suggests the feasibility of applying similar conditions for the synthesis of the 3-fluoro isomer. The reaction of cyclopropylboronic acid with 1-bromo-3-fluorobenzene in the presence of a suitable palladium catalyst and base would be a direct route to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Catalyst System | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.) | |

| Solvent | DME/H₂O (4:1) | |

| Substrates | Boronic ester and Aryl halide | |

| Outcome | High yield with high stereoselectivity |

This table presents a generalized set of conditions based on a reported Suzuki-Miyaura coupling and may require optimization for the specific synthesis of this compound.

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the synthesis of this compound via Stille coupling can be approached by reacting cyclopropyltributylstannane (B177447) with 1-bromo-3-fluorobenzene or 3-fluorophenyltributylstannane with a cyclopropyl halide.

The choice of catalyst and ligands is critical for optimizing the Stille coupling reaction. numberanalytics.com Palladium(0) complexes like Pd(PPh₃)₄ are commonly used. numberanalytics.com The main drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org However, advancements have been made to use tin catalytically to mitigate this issue. organic-chemistry.org

Table 2: Key Components in Stille Coupling Reactions

| Component | Examples | Role | Reference |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle | numberanalytics.com |

| Ligand | PPh₃, AsPh₃ | Stabilizes the catalyst and influences reactivity | numberanalytics.com |

| Solvent | THF, DMF | Provides the reaction medium | numberanalytics.com |

| Organostannane | R-Sn(Alkyl)₃ | The nucleophilic coupling partner | numberanalytics.com |

| Electrophile | R'-X (X = I, Br, OTf) | The electrophilic coupling partner | numberanalytics.com |

This table outlines the general components required for a Stille coupling reaction.

Other prominent cross-coupling reactions also offer potential routes to this compound and its derivatives.

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is particularly useful for creating C(sp²)-C(sp³) bonds and has been successfully used to introduce an unsubstituted cyclopropyl moiety to functionalized aryl halides in high yields. researchgate.net The reaction of cyclopropylzinc bromide with 1-bromo-3-fluorobenzene would be a direct application of this methodology.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is less direct for the synthesis of the parent compound but could be employed for the synthesis of derivatives. For example, a Heck reaction could be used to introduce a vinyl group which is then subsequently cyclopropanated.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org While not directly applicable for the synthesis of the saturated cyclopropyl ring, it is a powerful tool for creating alkynyl derivatives which can serve as precursors for further functionalization or for the synthesis of analogs containing an alkynyl moiety. nih.gov

The direct functionalization of C-F bonds is a challenging but increasingly important area of research, as it allows for the use of readily available fluoroaromatics as substrates. mdpi.comresearchgate.net Both palladium and nickel complexes have been shown to catalyze the activation of C-F bonds, particularly when the fluorine atom is positioned on an electron-deficient aromatic ring or ortho to a directing group. mdpi.comresearchgate.net

For the synthesis of this compound derivatives, a strategy could involve the cross-coupling of a difluorinated benzene with a cyclopropyl nucleophile, where one C-F bond is selectively activated and functionalized. For example, the reaction of 1,3-difluorobenzene (B1663923) with a cyclopropyl Grignard or zinc reagent in the presence of a suitable palladium or nickel catalyst could potentially yield this compound. mdpi.com The selectivity of such a reaction would be a key challenge to overcome.

Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been achieved through C-F bond activation under mild conditions, proceeding via a nickelacyclopropane intermediate. beilstein-journals.org This highlights the potential of nickel catalysis in activating otherwise inert C-F bonds.

Rhodium catalysts have shown unique reactivity in the cross-coupling of gem-difluorinated cyclopropanes. nih.govscispace.comrsc.org These reactions proceed via C-C bond activation of the cyclopropane ring, leading to the formation of fluoroallyl synthons that can then couple with various partners. scispace.com By fine-tuning the rhodium catalyst and ligands, it is possible to control the regioselectivity of the coupling, leading to a variety of fluorinated dienes. nih.govscispace.comrsc.orgrsc.org

While not a direct route to this compound, this methodology is crucial for the synthesis of fluorinated cyclopropane derivatives and demonstrates the potential of rhodium catalysis in manipulating fluorinated three-membered rings. nih.govscispace.com

Palladium and Nickel-Catalyzed C-F Bond Activation in Coupling Reactions

Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers and Analogs

The synthesis of specific isomers and analogs of this compound with high chemo-, regio-, and stereoselectivity is of paramount importance, particularly for applications in medicinal chemistry where specific stereoisomers can have vastly different biological activities. nih.gov

The chemo-, regio-, and stereoselectivity of the synthetic methods described above can often be controlled by the careful selection of catalysts, ligands, and reaction conditions. For example, in Suzuki-Miyaura and other cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity of the coupling with polyhalogenated substrates.

For the synthesis of chiral derivatives of this compound, asymmetric catalysis is a key strategy. This can involve the use of chiral ligands in transition metal-catalyzed reactions to induce enantioselectivity. For instance, asymmetric cyclopropanation reactions can be employed to introduce a chiral cyclopropyl group. nih.gov Furthermore, catalytic enantioselective ring-opening reactions of cyclopropanes can provide access to chiral building blocks. scispace.comsnnu.edu.cn

The divergent synthesis of various azacycles has been achieved through the chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes, showcasing the power of selective transformations to build molecular complexity from simple starting materials. rsc.org Such principles can be applied to the design of synthetic routes towards complex analogs of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, green chemistry principles are being increasingly applied to minimize environmental impact. These approaches focus on the use of safer solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions.

Solvent-Free and Aqueous Media Synthetic Routes

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free and aqueous media routes for the synthesis of this compound and its precursors represents a significant step towards greener processes.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. Mechanochemistry, which involves inducing reactions in solids by mechanical force (e.g., grinding or milling), has emerged as a powerful solvent-free technique. rsc.orgrsc.org For instance, the synthesis of a key intermediate for Pitavastatin, which shares structural similarities with this compound derivatives, has been achieved through a total mechanochemical process. rsc.orgrsc.org This approach eliminates the need for bulk solvents, leading to a more environmentally friendly and efficient synthesis. rsc.org One of the key steps in this synthesis is a mechanochemical Suzuki–Miyaura coupling, which could be conceptually applied to the synthesis of the 1-phenyl-cyclopropyl moiety. rsc.org

Aqueous media is another green alternative to organic solvents due to its low cost, non-flammability, and low toxicity. Research has shown that reactions such as bromination can be effectively carried out in aqueous media with the use of appropriate surfactants or phase-transfer catalysts, which could be relevant for the synthesis of halogenated derivatives of this compound. smolecule.com The use of water as a solvent not only enhances the safety profile of a reaction but can also simplify product isolation. smolecule.com Furthermore, the suitability of water in certain reaction systems has been demonstrated in the gram-scale synthesis of urea (B33335) derivatives, where an aqueous solution of a reactant was used successfully. mdpi.com

The table below summarizes potential green synthetic approaches for key reactions that could be involved in the synthesis of this compound and its derivatives.

| Reaction Type | Green Approach | Potential Application in Synthesis | Key Advantages |

| Suzuki-Miyaura Coupling | Mechanochemical (Solvent-Free) | Formation of the phenyl-cyclopropyl bond | Reduced solvent waste, potential for scalability |

| Friedel-Crafts Acylation | Solvent-Free | Introduction of the cyclopropylcarbonyl group to the fluorobenzene (B45895) ring | Elimination of hazardous solvents |

| Bromination | Aqueous Media | Halogenation of the phenyl ring or side chain | Reduced fire hazard, simplified product isolation |

| Cyclopropanation | Flow Chemistry | Formation of the cyclopropyl ring | Scalability, mild reaction conditions |

Catalyst Design and Recycling for Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. The design of catalysts that are highly active, selective, and recyclable is crucial for minimizing waste and environmental harm.

In the context of synthesizing cyclopropane-containing compounds, transition metal-catalyzed cyclopropanation is a key reaction. nih.govunimi.it The development of heterogeneous catalysts for these transformations is of particular interest as they can be easily separated from the reaction mixture and reused. For example, a heterogeneous iron-based nitrogen-doped carbon supported catalyst has been successfully used for the cyclopropanation of alkenes. unimi.it Although the catalyst showed some deactivation after the first cycle, its activity could be effectively restored through an oxidative reactivation protocol, highlighting a sustainable approach to catalyst use. unimi.it

For coupling reactions, such as the Suzuki-Miyaura reaction, which could be employed to link the cyclopropyl and fluorophenyl groups, catalyst choice is critical. While homogeneous palladium catalysts are often used, their removal from the product and recycling can be challenging. Recent advancements have focused on developing supported catalysts, such as chitosan@Cu2O, which can be reused multiple times without significant loss of activity in coupling reactions. sioc-journal.cn Similarly, nickel catalysts supported on active carbon have been shown to be effective in the hydrodechlorination of chlorobenzene (B131634) derivatives and can be partially regenerated by washing with water. researchgate.net

The following table details different catalyst systems and their potential for green applications in the synthesis of this compound and related compounds.

| Catalyst System | Reaction Type | Green Features | Potential for Recycling |

| Heterogeneous Fe-NGR | Cyclopropanation | Use of abundant and non-toxic iron | Reactivation and reuse demonstrated |

| Chitosan@Cu2O | Coupling Reactions | Biodegradable support, reusable | Reused multiple times with minimal activity loss |

| Ni/Active Carbon | Hydrodechlorination | Avoidance of precious metals | Partial regeneration by washing |

| Ruthenium-phosphine complexes | Hydrogenation | High activity and selectivity | Recovery and recycling processes developed |

The continuous development of such catalytic systems is essential for creating more sustainable and economically viable synthetic routes for valuable chemical compounds like this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopropyl 3 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 1-cyclopropyl-3-fluorobenzene, a suite of NMR experiments is required to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to probe the molecule's three-dimensional structure.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex network of covalent bonds within a molecule by correlating nuclear spins that are coupled through bonds. sdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin couplings, typically over two to three bonds (²JHH and ³JHH). sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the methine proton of the cyclopropyl (B3062369) group and the four methylene (B1212753) protons. In the aromatic region, it would display cross-peaks connecting adjacent protons, aiding in the assignment of the spin system on the fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduemerypharma.com This technique is crucial for assigning the carbon signals of the molecule. Each protonated carbon atom gives rise to a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift. This would allow for the straightforward assignment of the cyclopropyl carbons and the four C-H carbons of the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information on long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly powerful for connecting different fragments of a molecule. For this compound, key HMBC correlations would be observed from the cyclopropyl methine proton to the aromatic carbon C1 (the point of attachment) and its neighboring carbons (C2 and C6). Conversely, aromatic protons would show correlations to other carbons within the ring and, crucially, to the cyclopropyl carbons, confirming the connectivity between the two structural units. emerypharma.com

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below, based on established values for cyclopropylbenzene (B146485) and fluorinated aromatic compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~150 (d, JCF ≈ 7 Hz) | H2/H6, H-methine |

| C2 | ~6.8-7.0 | ~115 (d, JCF ≈ 2 Hz) | H4, H6, H-methine |

| C3 | - | ~163 (d, JCF ≈ 245 Hz) | H2, H4 |

| C4 | ~6.7-6.9 | ~112 (d, JCF ≈ 21 Hz) | H2, H5, H6 |

| C5 | ~7.1-7.3 | ~130 (d, JCF ≈ 8 Hz) | H4, H6 |

| C6 | ~6.8-7.0 | ~125 (d, JCF ≈ 2 Hz) | H2, H4, H-methine |

| C-methine | ~1.8-2.0 | ~16 | C1, C2, C6, C-methylene |

| C-methylene | ~0.6-1.0 | ~10 | C1, C-methine, C-methylene |

Note: Chemical shifts (δ) are relative to TMS. Coupling constants (J) are approximate values. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, often leading to well-resolved spectra even for complex molecules. wikipedia.orghuji.ac.il

For this compound, a single resonance would be expected in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom. In the proton-coupled spectrum, this signal would appear as a multiplet due to spin-spin coupling with nearby protons. The key couplings are:

³JHF (ortho coupling): Coupling to the protons at C2 and C4.

⁴JHF (meta coupling): Coupling to the proton at C6.

⁵JHF (para coupling): Coupling to the proton at C5, which is typically very small or unresolved.

The magnitudes of these coupling constants are valuable for confirming the substitution pattern on the aromatic ring. wikipedia.org

| Parameter | Expected Value |

| ¹⁹F Chemical Shift (δ) | -110 to -115 ppm |

| Ortho Coupling (³JHF) | 6-10 Hz |

| Meta Coupling (⁴JHF) | 5-8 Hz |

Note: Chemical shifts are relative to CFCl₃.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, independent of through-bond J-couplings. columbia.edu The 2D variants, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful tools for determining the preferred conformation and stereochemistry of molecules in solution. columbia.eduresearchgate.net

For this compound, the primary conformational question concerns the rotational preference of the cyclopropyl group relative to the plane of the fluorophenyl ring. The two principal conformations are the "bisected" (where the C-H bond of the cyclopropyl methine lies in the plane of the aromatic ring) and the "perpendicular" (where the C-H bond is perpendicular to the ring plane).

A NOESY or ROESY experiment would be expected to show cross-peaks between the cyclopropyl protons and the aromatic protons that are close in space. A key correlation would be between the cyclopropyl methine proton and the two ortho-protons (H2 and H6) of the phenyl ring. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, allowing for a quantitative estimation of their average separation and thus providing strong evidence for the dominant conformation in solution. columbia.edu While ROESY is often preferred for medium-sized molecules to avoid zero or negative NOEs, both techniques are suitable for a molecule of this size. columbia.edu

Solid-State NMR (ssNMR) spectroscopy provides structural information on materials in their crystalline or amorphous solid phases. This technique is particularly valuable for identifying polymorphism—the existence of multiple crystalline forms—and for characterizing the conformation and packing of molecules in a crystal lattice, which can differ significantly from the solution state. warwick.ac.uk

Specific ssNMR studies on this compound are not widely reported. However, such an analysis would typically employ Cross-Polarization Magic Angle Spinning (CP-MAS) techniques to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden signals in the solid state. By comparing the ¹³C and ¹⁹F ssNMR spectra to the solution-state spectra, one could identify conformational changes upon crystallization. Furthermore, 2D ssNMR experiments, analogous to NOESY, can be used to probe intermolecular proximities and understand the crystal packing arrangement. warwick.ac.uk

Conformational Analysis via NOESY/ROESY Spectroscopies

Vibrational Spectroscopy Investigations (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The frequencies of these vibrations are characteristic of specific bonds and functional groups, making them excellent tools for structural confirmation. spectroscopyonline.com

The vibrational spectrum of this compound is dominated by features arising from the aromatic ring, the cyclopropyl group, and the carbon-fluorine bond.

Cyclopropyl Moiety: The cyclopropane (B1198618) ring has several characteristic vibrations. The C-H stretching vibrations of the CH and CH₂ groups typically appear at frequencies above 3000 cm⁻¹, a region often associated with unsaturated C-H bonds. semanticscholar.org Additionally, a characteristic ring deformation or "breathing" mode is expected near 1000 cm⁻¹.

Fluorine Moiety: The C-F stretching vibration in aromatic fluorides gives rise to a strong absorption in the IR spectrum. This band is typically found in the 1250–1100 cm⁻¹ range. vulcanchem.com Its high intensity and characteristic position make it a reliable diagnostic peak.

Aromatic Ring: The spectrum will also feature standard absorptions for a substituted benzene (B151609) ring, including C=C stretching vibrations in the 1600–1450 cm⁻¹ region and various C-H in-plane and out-of-plane bending modes at lower frequencies.

The expected prominent vibrational bands are listed in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| >3000 | Medium | Cyclopropyl C-H | Stretching |

| ~3080-3030 | Medium | Aromatic C-H | Stretching |

| ~1610, 1580, 1490 | Medium-Strong | Aromatic C=C | Stretching |

| ~1250-1100 | Strong | Aromatic C-F | Stretching |

| ~1020 | Medium | Cyclopropyl Ring | Ring Deformation |

| ~870, 780 | Strong | Aromatic C-H | Out-of-plane Bending |

Conformational Isomerism and Molecular Flexibility Probed by Vibrational Signatures

The molecular flexibility of this compound is primarily defined by the rotation of the cyclopropyl group relative to the plane of the fluorinated benzene ring. Studies on the parent cyclopropylbenzene have established the existence of two main conformers: the "bisected" and the "perpendicular" forms. unl.pt In the bisected conformation, the methine C-H bond of the cyclopropyl group is coplanar with the benzene ring, which allows for maximal overlap between the Walsh orbitals of the cyclopropyl ring and the π-system of the arene. nih.gov The perpendicular conformation is rotated by 90° from this position.

For this compound, the bisected conformation is expected to be the global minimum in the gas phase, though the energy barrier for rotation is predicted to be low, allowing for the presence of both conformers at room temperature. unl.pt The fluorine substituent is not expected to introduce significant steric hindrance to this rotation but may subtly influence the potential energy surface through electronic effects.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful probe for distinguishing between such conformers. Although the energy difference may be slight, distinct vibrational signatures for each conformer are anticipated. Key vibrational modes sensitive to conformational changes would include:

C-F Stretching and Bending Modes: The position and intensity of the C-F stretching vibration are sensitive to the local electronic environment, which would differ slightly between the bisected and perpendicular conformers.

Cyclopropyl Ring Vibrations: The characteristic ring "breathing" and C-H stretching modes of the cyclopropyl group are expected to show small frequency shifts depending on the degree of conjugation with the aromatic ring.

Aromatic Ring Modes: The breathing and deformation modes of the benzene ring could also be perturbed by the orientation of the cyclopropyl substituent.

Resolving these subtle spectral differences would likely require high-resolution measurements or specialized techniques like low-temperature matrix isolation spectroscopy, which can trap and stabilize individual conformers.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing its exact mass and elemental composition.

Accurate Mass Determination and Isotopic Pattern Verification

The primary goal of HRMS is to determine the mass of a molecule with extremely high precision, typically to within a few parts per million (ppm). This allows for the confident assignment of a unique molecular formula. For this compound, the elemental composition is C₉H₉F. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F), can be precisely matched against the experimental value.

The isotopic pattern provides further confirmation. While fluorine is monoisotopic, the natural abundance of ¹³C (approximately 1.1%) results in a characteristic pattern of isotopic peaks (isotopologues) in the mass spectrum. The molecular ion peak (M) will be accompanied by an M+1 peak, primarily due to the presence of one ¹³C atom in the molecule. The theoretical and expected experimental data are summarized below.

| Isotopologue | Contributing Isotopes | Theoretical m/z | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₉¹H₉¹⁹F | 136.0688 | 100.00 |

| [M+1]⁺ | ¹³C¹²C₈¹H₉¹⁹F | 137.0722 | 9.94 |

| [M+2]⁺ | ¹³C₂¹²C₇¹H₉¹⁹F | 138.0755 | 0.44 |

Tandem Mass Spectrometry (MS/MS) for Complex Structural Confirmation and Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) provides definitive structural proof by establishing the connectivity of atoms within the molecule. nih.govwikipedia.org In an MS/MS experiment, the molecular ion ([C₉H₉F]⁺˙, m/z 136.07) is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). researchgate.netscispace.com The resulting fragment ions are mass-analyzed, producing a daughter spectrum that is a structural fingerprint of the precursor ion.

For this compound, several characteristic fragmentation pathways are anticipated, drawing on the known behaviors of arylcyclopropanes and fluorinated aromatic compounds. researchgate.netlibretexts.orglibretexts.org

Loss of Ethene: A common pathway for cyclopropylarenes involves the rearrangement and cleavage of the cyclopropyl ring to eliminate a neutral ethene molecule (C₂H₄, 28 Da), leading to a prominent fragment ion at m/z 108.

Loss of a Hydrogen Radical: Cleavage of a C-H bond can result in the formation of a stable [M-H]⁺ ion at m/z 135.

Loss of the Cyclopropyl Group: Homolytic or heterolytic cleavage of the bond between the rings can lead to the loss of a cyclopropyl radical (·C₃H₅, 41 Da) or cation (C₃H₅⁺, 41 Da), yielding ions at m/z 95 or a neutral fragment, respectively.

Fluorine-Related Fragmentations: The presence of fluorine allows for pathways such as the loss of a fluorine radical (F·, 19 Da) to give an ion at m/z 117, or the elimination of neutral hydrogen fluoride (B91410) (HF, 20 Da) to yield an ion at m/z 116.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |

|---|---|---|---|

| 136.07 | 117.06 | Fluorine radical | F |

| 136.07 | 116.05 | Hydrogen fluoride | HF |

| 136.07 | 108.06 | Ethene | C₂H₄ |

| 136.07 | 95.05 | Cyclopropyl radical | C₃H₅ |

The unique pattern of these daughter ions provides conclusive evidence for the presence and connectivity of both the cyclopropyl and 3-fluorophenyl moieties.

X-ray Diffraction Analysis of Crystalline Derivatives of this compound

While this compound is a liquid at room temperature, its crystalline derivatives provide invaluable insight into its three-dimensional structure, molecular conformation in the solid state, and the non-covalent interactions that dictate crystal packing. researchgate.net Analysis of such derivatives by single-crystal X-ray diffraction would reveal precise bond lengths, angles, and the subtle interplay of intermolecular forces.

Crystal Structure Determination and Molecular Packing Interactions

Based on crystallographic studies of related fluorinated and cyclopropyl-substituted aromatic compounds, a crystalline derivative of this compound would be expected to exhibit specific packing motifs. nih.govjst.go.jpmdpi.com The crystal packing is largely governed by a balance between attractive forces, such as hydrogen bonding and π-π stacking, and steric repulsion.

Key anticipated interactions include:

C-H···F Hydrogen Bonds: The fluorine atom is a weak hydrogen bond acceptor, and interactions between it and the C-H bonds of the aromatic and cyclopropyl groups of neighboring molecules are expected to be a significant structure-directing force. acs.org These interactions help to organize molecules into layers or chains.

π-π Stacking: The electron-rich aromatic rings are likely to arrange in offset or parallel-displaced stacks to minimize electrostatic repulsion and maximize van der Waals forces. The presence of the fluorine atom can polarize the π-system, influencing the geometry of this stacking. jst.go.jp

Analysis of Dihedral Angles and Intermolecular Interactions

Precise geometric parameters obtained from X-ray diffraction would offer definitive proof of the molecule's solid-state conformation. Of particular interest is the dihedral angle between the plane of the benzene ring and the plane of the cyclopropyl ring. In most reported crystal structures of arylcyclopropanes, this angle corresponds to the bisected conformation, as this geometry optimizes electronic conjugation. nih.gov

The analysis of intermolecular contact distances would quantify the strength and geometry of the non-covalent interactions. C-H···F hydrogen bonds are typically identified by H···F distances that are shorter than the sum of their van der Waals radii (around 2.67 Å) and a C-H···F angle greater than 100°.

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Phenyl-Cyclopropyl Dihedral Angle | Approaching 90° (bisected conformation) | Confirms solid-state conformation and electronic conjugation. nih.gov |

| C-H···F Interaction Distance | < 2.67 Å | Evidence of weak hydrogen bonding directing crystal packing. acs.org |

| π-π Stacking Distance | 3.3 - 3.8 Å | Indicates close packing of aromatic rings. |

The comprehensive data from these advanced analytical techniques provides a detailed molecular portrait of this compound, elucidating its structural nuances from the gas phase to the solid state.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For a substituted aromatic compound like this compound, these techniques are crucial for ensuring the quality and isomeric purity of synthetic batches.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms-id.ca It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. ic.ac.uk In a typical GC-MS analysis, the sample is vaporized and separated into its components as it travels through a capillary column. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. researchgate.net

The retention time, the time it takes for a compound to pass through the column, and the mass spectrum are used to identify and quantify the analyte. gcms-id.ca For this compound, GC-MS can effectively separate it from starting materials, solvents, and byproducts of its synthesis. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the loss of fragments from the cyclopropyl and fluoro-substituted benzene rings. While specific experimental data for this compound is not widely published, typical GC-MS conditions for similar aromatic compounds involve using a non-polar capillary column and a temperature program that gradually increases the oven temperature to ensure efficient separation. scholarsresearchlibrary.com

Table 1: Illustrative GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Value |

| Column | Non-polar capillary (e.g., ZB 5-MS) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Oven Program | Initial temp. 70°C, ramped to 260°C |

This table represents typical starting parameters for the GC-MS analysis of volatile aromatic compounds and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a liquid mobile phase. google.com It is particularly valuable for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In the context of this compound, HPLC is instrumental in assessing purity and separating it from its positional isomers (e.g., 1-cyclopropyl-2-fluorobenzene (B3320722) and 1-cyclopropyl-4-fluorobenzene) which may form during synthesis.

The separation in HPLC is achieved by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). google.com The choice of stationary phase and mobile phase is critical for achieving optimal separation. For aromatic compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. google.com Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to optimize the separation. google.com Detection is typically performed using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light.

Table 2: Representative HPLC Conditions for Aromatic Isomer Separation

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

These are general conditions and would need to be specifically developed and validated for the analysis of this compound and its isomers.

While this compound itself is not chiral, derivatives of this compound, particularly those with stereogenic centers, may exist as enantiomers—non-superimposable mirror images. gcms.cz The determination of the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. ic.ac.uknih.gov Chiral chromatography is the primary method for separating and quantifying enantiomers. gcms.cz

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. scielo.org.mx These interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification. There are various types of CSPs, including those based on polysaccharides, proteins, and synthetic polymers. researchgate.netmdpi.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. scielo.org.mx For derivatives of this compound, both normal-phase (using nonpolar solvents like hexane (B92381) and isopropanol) and reversed-phase chiral HPLC methods could be developed. scielo.org.mx The separation of racemic mixtures of similar fluorinated cyclopropane derivatives has been successfully achieved using preparative chiral HPLC. nih.gov

Gas chromatography can also be employed for chiral separations, particularly for volatile and thermally stable enantiomers, by using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. ic.ac.uk

Table 3: Common Chiral Stationary Phases and Mobile Phase Systems

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol, Acetonitrile |

| Pirkle-type (π-acid/π-base) | Hexane/Ethanol |

| Cyclodextrin-based | Methanol (B129727)/Water, Acetonitrile/Water |

The selection of the appropriate CSP and mobile phase is highly dependent on the specific structure of the chiral derivative of this compound being analyzed.

Reactivity and Mechanistic Investigations of 1 Cyclopropyl 3 Fluorobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of 1-cyclopropyl-3-fluorobenzene, the interplay between the cyclopropyl (B3062369) and fluoro substituents governs the regiochemical outcome of these reactions.

Regioselectivity and Directing Effects of Cyclopropyl and Fluoro Substituents

The cyclopropyl group and the fluorine atom exert competing electronic effects on the benzene (B151609) ring. The cyclopropyl group, due to the p-character of its C-C bonds, acts as an electron-donating group through conjugation, thereby activating the ortho and para positions towards electrophilic attack. smolecule.com Conversely, fluorine is an electronegative atom that deactivates the ring towards electrophilic substitution via a strong -I (inductive) effect. However, it can also donate electron density through a +M (mesomeric) or resonance effect, which directs incoming electrophiles to the ortho and para positions. researchgate.net

In this compound, the positions ortho and para to the cyclopropyl group (positions 2, 4, and 6) are activated. The positions ortho and para to the fluorine atom (positions 2, 4, and 5) are where the directing effect of fluorine is most pronounced. The combined influence of these two substituents determines the ultimate position of electrophilic attack. The cyclopropyl group's activating effect generally leads to substitution at the positions ortho and para to it, while the fluorine's deactivating inductive effect is overcome by its resonance donation to the same positions.

The regioselectivity is a delicate balance of these activating and directing effects, as well as steric hindrance from the cyclopropyl group which can disfavor substitution at the adjacent ortho position. smolecule.com

Studies on Nitration, Halogenation, and Sulfonation

Nitration: The nitration of this compound is a well-studied electrophilic aromatic substitution reaction. Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (—NO₂) onto the aromatic ring. minia.edu.eg Due to the directing effects of the existing substituents, the major product is typically 1-cyclopropyl-3-fluoro-5-nitrobenzene. smolecule.com The electron-donating cyclopropyl group and the ortho, para-directing fluorine atom both favor substitution at position 5.

Microwave-assisted nitration of this compound using fuming nitric acid and sulfuric acid has been shown to be an efficient method, achieving high yields in a short reaction time. smolecule.com

Halogenation: Halogenation introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. The presence of the fluorine atom can influence the regioselectivity of further halogenation reactions. evitachem.com For instance, bromination of this compound would be expected to yield primarily 1-bromo-3-cyclopropyl-5-fluorobenzene, directed by the existing substituents.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H). While specific studies on the sulfonation of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the sulfonic acid group would preferentially add to the position most activated by the combined effects of the cyclopropyl and fluoro groups, likely position 5. This would lead to the formation of 4-cyclopropyl-2-fluorobenzene-1-sulfonic acid.

Nucleophilic Aromatic Substitution (SNAr) with this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring, particularly when the ring is electron-deficient. masterorganicchemistry.com

Mechanistic Pathways of Fluorine Displacement and Rearrangement

In contrast to electrophilic substitution, SNAr reactions are favored by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the cyclopropyl group is electron-donating, the fluorine atom is highly electronegative and can facilitate nucleophilic attack, especially when an activating group is present on the ring. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the strong inductive electron withdrawal of fluorine. masterorganicchemistry.com

The mechanism generally proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov In some cases, a concerted (cSNAr) mechanism may operate, where the bond formation and bond breaking occur in a single step. nih.gov

Influence of Nucleophile Characteristics and Reaction Conditions

The success and outcome of SNAr reactions on this compound are highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. For instance, the displacement of fluoride (B91410) by cyclopropanol (B106826) to form aryl cyclopropyl ethers has been achieved under mild conditions using a base like cesium carbonate (Cs₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). sci-hub.se

The reactivity of the fluoroaromatic substrate is enhanced by the presence of electron-withdrawing groups. sci-hub.se Therefore, derivatives of this compound with additional electron-withdrawing substituents would be more susceptible to SNAr reactions. Organic photoredox catalysis has also emerged as a method to enable SNAr on unactivated fluoroarenes under mild conditions. nih.gov

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. This reactivity is a key feature of cyclopropyl-containing compounds. These reactions can be initiated by electrophiles, nucleophiles, or radical species.

In the context of this compound and its derivatives, the cyclopropyl ring can be opened, leading to the formation of an aliphatic chain. This is particularly relevant in "donor-acceptor" cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-accepting group. These systems are highly polarized and prone to ring-opening. The presence of the fluorophenyl group can influence the stability and reactivity of the cyclopropane ring. For example, under acidic conditions, the strain of the cyclopropane ring can favor ring-opening reactions.

The ring-opening can proceed through various mechanistic pathways, often facilitated by Lewis acids, which coordinate to an acceptor group and weaken the cyclopropane bonds, making it more susceptible to nucleophilic attack. acs.org The regioselectivity of the ring-opening is dependent on the substituents present and the reaction conditions.

Acid-Catalyzed and Lewis Acid-Mediated Ring Opening

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions, a process that can be facilitated by both Brønsted and Lewis acids. The reaction is initiated by the protonation or coordination of the acid to the cyclopropyl group, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile, resulting in a variety of ring-opened products.

The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. In the case of donor-acceptor (D-A) cyclopropanes, Lewis acids are commonly used to weaken the bond between the donor and acceptor groups, promoting nucleophilic attack. acs.org For instance, the Lewis acid-catalyzed ring-opening polymerization of donor-acceptor cyclopropanes proceeds through a 1,3-dipole intermediate generated by the coordination of the Lewis acid to the acceptor groups. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the general principles of acid-catalyzed ring-opening of cyclopropanes suggest that protonation would likely occur at the carbon atom of the cyclopropyl ring attached to the aromatic ring, leading to a benzylic carbocation stabilized by the phenyl group. However, the fluorine substituent at the meta position would exert a deactivating, electron-withdrawing effect, potentially influencing the rate and regioselectivity of the reaction.

Investigations into related systems, such as the acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols, demonstrate that the reaction pathway can be sensitive to the choice of acid catalyst and solvent. nih.gov For example, pyridinium (B92312) toluenesulfonate (B8598656) in methanol (B129727) was found to be an effective catalyst system for this transformation. nih.gov Similarly, TMSOTf has been employed to mediate reactions of 1-cyclopropyl-2-arylethanone derivatives, leading to complex heterocyclic products through a sequence involving nucleophilic ring-opening of the cyclopropane. nih.gov

The table below summarizes the conditions and outcomes of Lewis acid-mediated ring-opening reactions for related cyclopropane derivatives.

| Cyclopropane Derivative | Lewis Acid | Nucleophile/Reagent | Product(s) | Reference(s) |

| Donor-Acceptor Cyclopropanes | Magnesium Iodide | Chalcogenyl Halides | 1,3-Halochalcogenation Products | acs.org |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ | - (Polymerization) | 1,5-Addition Polymers | rsc.org |

| 2-Aryl-1-(1-phenylcyclopropyl)ethanones | TMSOTf | Allenic Esters | Dihydro-2H-benzofuran-4-one Derivatives | nih.gov |

| Fused Bicyclic Cyclopropanes | Ga(OTf)₃ | Thioureas | Furo-, Pyrano-, and Pyrrololactams | uni-regensburg.de |

Oxidative and Radical-Mediated Ring-Opening Processes

The cyclopropyl group in this compound can also undergo ring-opening through oxidative and radical-mediated pathways. These reactions often involve the formation of a radical intermediate, which can then participate in subsequent cyclization or addition reactions.

Oxidative radical ring-opening can be initiated by various methods, including the use of metal oxidants like Mn(OAc)₃ or through photoredox catalysis. beilstein-journals.orgnih.gov In the case of cyclopropyl olefins, a radical addition to the double bond can trigger the ring-opening of the cyclopropyl-substituted carbon radical, leading to an alkyl radical that can undergo further transformations. beilstein-journals.org For arylcyclopropanes, direct C-H alkynylation can be achieved through visible light irradiation of ethynylbenziodoxolone reagents, which generates an aryl radical cation. researchgate.net Depending on the substitution pattern of the aryl ring, the reaction can be switched between C-H alkynylation and oxyalkynylation of the C-C bond. researchgate.net

Radical-mediated ring-opening reactions of cyclopropylmethyl systems have been shown to proceed via the fission of the more substituted βγ-bond. rsc.org The rate constants for these ring-opening processes are typically very high, in the range of 1 × 10⁷ to 3 × 10⁸ s⁻¹ at 25 °C. rsc.org In the context of this compound, a radical generated on the aromatic ring or on a substituent could potentially induce ring-opening of the adjacent cyclopropyl group.

The following table outlines different methods for the oxidative and radical-mediated ring-opening of cyclopropane derivatives.

| Cyclopropane Derivative | Method/Reagent | Key Intermediate | Product Type | Reference(s) |

| Methylenecyclopropanes (MCPs) | Mn(OAc)₃ / Malonates | Benzyl Radical | Ring-Opened and Cyclized Products | nih.gov |

| Cyclopropyl Olefins | Photoredox Catalysis / Bromides | Alkyl Radical | Partially Saturated Naphthalenes | beilstein-journals.orgnih.gov |

| Arylcyclopropanes | Visible Light / Ethynylbenziodoxolone | Aryl Radical Cation | C-H or C-C Alkynylation Products | researchgate.net |

| Cyclopropylmethyl Halides | Triphenyl- or Tributyl-stannane | Cyclopropylmethyl Radical | Ring-Opened Alkenes | rsc.org |

Nucleophilic Ring-Opening Reactions and Subsequent Transformations

Nucleophilic attack on the cyclopropane ring, particularly in donor-acceptor systems, provides a versatile route for ring-opening and subsequent functionalization. While this compound itself is not a classic donor-acceptor cyclopropane, the principles of nucleophilic ring-opening are relevant. In these reactions, a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a new C-Nu bond.

Brønsted acid catalysis in fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to be a general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. researchgate.net This method is notable for its broad substrate scope, which includes cyclopropanes bearing electron-deficient aryl groups. researchgate.net

The reaction of donor-acceptor cyclopropanes with chalcogenyl halides in the presence of a Lewis acid like magnesium iodide leads to 1,3-halochalcogenation products through a ring-opening mechanism. acs.org Similarly, the alkali metal-templated addition of aryloxides across the double bond of non-conjugated cyclopropenes can be directed by a strategically placed carboxamide functionality, achieving high cis-selectivity. rsc.org Although this is a reaction of a cyclopropene, it highlights the potential for directed nucleophilic additions to strained three-membered rings.

The table below provides examples of nucleophilic ring-opening reactions of cyclopropane derivatives.

| Cyclopropane Derivative | Catalyst/Conditions | Nucleophile | Product | Reference(s) |

| Donor-Acceptor Cyclopropanes | Brønsted Acid / HFIP | Arenes, Indoles, Azides, Alcohols | Ring-Opened Functionalized Products | researchgate.net |

| Donor-Acceptor Cyclopropanes | MgI₂ | Chalcogenyl Halides | 1,3-Halochalcogenation Products | acs.org |

| Non-conjugated Cyclopropenes | Alkali Metal Template | Aryloxides | cis-Cyclopropyl Aryl Ethers | rsc.org |

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling reactions that are otherwise difficult to achieve. These transformations can target the C-F bond, C-H bonds on both the aromatic ring and the cyclopropyl moiety, and can also involve the introduction of carbonyl groups.

C-F Bond Activation for Derivatization

The activation of the strong C-F bond in fluoroaromatics is a challenging but highly desirable transformation in organic synthesis. researchgate.netresearchgate.net Transition metals, particularly nickel and palladium complexes, have been shown to catalyze the cleavage of C-F bonds, allowing for the subsequent formation of new C-C or C-heteroatom bonds. researchgate.netmdpi.com

Nickel complexes with bidentate phosphine (B1218219) ligands are effective catalysts for the cross-coupling of fluoroaromatics with Grignard reagents and organozinc reagents. mdpi.com Palladium-catalyzed Suzuki coupling of fluoroaromatics has also been reported, although it can be sensitive to the substitution pattern on the aromatic ring. mdpi.com The mechanism of these reactions typically involves the oxidative addition of the C-F bond to the low-valent metal center. mdpi.comox.ac.uk In some cases, phosphine ligands can actively participate in the C-F activation process. ox.ac.uk

While specific examples of C-F bond activation of this compound are not provided in the search results, the general methodologies developed for fluoroaromatics would be applicable. The presence of the cyclopropyl group might influence the reactivity and selectivity of these transformations.

The following table summarizes key transition metal-catalyzed C-F activation reactions of fluoroaromatics.

| Fluoroaromatic | Catalyst System | Coupling Partner | Product Type | Reference(s) |

| Fluoroaromatics | NiCl₂(dppe) | Grignard Reagents | Biaryl Compounds | mdpi.com |

| Fluoro-aromatics | NiCl₂(dppp) | Organozinc Reagents | Cross-Coupled Products | mdpi.com |

| Fluoro-aromatics | Pd(OAc)₂ / Ligand | Arylboronic Acids | Biaryl Compounds | mdpi.com |

Directed C-H Functionalization on the Aromatic Ring or Cyclopropyl Moiety

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds in complex molecules. nih.govacs.org This approach relies on the use of a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, which is then cleaved and functionalized. A wide variety of directing groups have been employed, including ketones, carbamates, and pyridines. nih.govacs.org

For this compound, a directing group could be introduced onto the aromatic ring or the cyclopropyl moiety to guide the C-H functionalization. For instance, if the cyclopropyl group were part of a cyclopropyl ketone, the ketone functionality could direct ortho-C-H functionalization of the aromatic ring. acs.org Rhodium(III) catalysts are often used for such transformations, as seen in the synthesis of indazole derivatives via hydrazine-directed C-H functionalization. mdpi.com

Palladium-catalyzed C-H arylation is another important transformation, and the presence of ortho-fluorine substituents can influence the thermodynamics, kinetics, and regioselectivity of the reaction. ox.ac.uk While the fluorine in this compound is in the meta position relative to the cyclopropyl group, it would still exert an electronic effect on the C-H bonds of the aromatic ring.

The table below presents examples of directed C-H functionalization reactions.

| Substrate Type | Directing Group | Catalyst System | Reaction Type | Product Type | Reference(s) |

| Arenes | Carbamate | Cobalt Complex | ortho-Alkylation | Alkylated Arenes | acs.org |

| Quinolones | Ketoxime | Ruthenium Complex | ortho-Alkylation | Alkylated Quinolones | acs.org |

| Azobenzenes | Azo Group | Rh(III) Complex | Annulation | Indazole Derivatives | mdpi.com |

| Free (NH) Indoles | Formyl Group | Palladium Catalyst | C4-Arylation | Arylated Indoles | acs.org |

Carbonylation and Hydrocarbonylation Reactions

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are fundamental transformations in organic synthesis. acs.org Palladium catalysts are widely used for carbonylation reactions, including Heck-type carbonylations and Suzuki and Stille carbonylations. acs.org These reactions can be used to synthesize carboxylic acids, esters, amides, and ketones.

For a substrate like this compound, carbonylation could potentially be achieved through the activation of a C-H or C-X (where X is a halide) bond, followed by the insertion of carbon monoxide. The carbonylation of phenylalkyl derivatives can be carried out in the presence of strong acids like concentrated sulfuric acid or superacids, with carbon monoxide pressures ranging from 1 to 500 bar. google.com

Hydrocarbonylation, the formal insertion of CO and H₂ into a molecule, can also be a valuable transformation. Nickel-catalyzed reductive carboxylation of cyclopropyl motifs with carbon dioxide has been reported as a method for preparing cyclopropane-derived carboxylic acids. d-nb.info This reaction proceeds under mild conditions and at atmospheric pressure of carbon dioxide. d-nb.info While this reaction involves CO₂, not CO, it demonstrates the potential for introducing carboxylic acid functionality onto cyclopropane-containing molecules. The catalytic asymmetric hydrocarboxylation of alkenes with CO₂ has also been achieved using chiral rhodium complexes. researchgate.net

The following table provides an overview of relevant carbonylation and hydrocarbonylation reactions.

| Substrate Type | Catalyst System | Reagent | Product Type | Reference(s) |

| Phenylalkyl Derivatives | Concentrated H₂SO₄ | Carbon Monoxide | Phenylalkylcarboxylic Acid Derivatives | google.com |

| Cyclopropyl Bromides | NiBr₂·glyme / Ligand | Carbon Dioxide | Cyclopropanecarboxylic Acids | d-nb.info |

| Alkenes | Chiral Rhodium Complex | Carbon Dioxide | Chiral Carboxylic Acids | researchgate.net |

| α-Iodoenones | Palladium Acetate | Carbon Monoxide | Macrolactones | acs.org |

Mechanistic Elucidation through Kinetic Studies, Isotopic Labeling, and Reaction Profiling

The reactivity of this compound is governed by the interplay of the electronic properties of both the cyclopropyl and the fluoro substituents. Mechanistic investigations into its transformations, particularly electrophilic aromatic substitution and C-H activation, have utilized a combination of kinetic studies, isotopic labeling, and reaction profiling to unravel the underlying pathways.

Kinetic studies on the nitration of cyclopropylbenzene (B146485) derivatives have provided valuable insights into the directing effects of the cyclopropyl group. For instance, the nitration of cyclopropylbenzene shows a preference for para-substitution over meta-substitution. smolecule.com This regioselectivity is attributed to the electron-donating conjugative effect of the cyclopropyl group, which stabilizes the transition states leading to ortho- and para-products. smolecule.com However, the steric bulk of the cyclopropyl group often hinders ortho-substitution. smolecule.com In the case of this compound, the fluorine atom, being an ortho, para-director but deactivating through its inductive effect, further complicates the reactivity landscape. researchgate.net

Reaction profiling, which involves monitoring the concentration of reactants, intermediates, and products over time, is crucial for optimizing reaction conditions and understanding mechanistic details. For example, in the synthesis of derivatives like 1-cyclopropyl-3-fluoro-5-nitrobenzene, reaction profiling using techniques such as gas chromatography (GC) can track the progress of the reaction. One study noted that extending the reaction time for a related fluorination reaction from 5 to 21 hours significantly increased the yield of the desired product, highlighting the importance of kinetic control over the reaction outcome. smolecule.com

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in the provided results, the principles are widely applied in related systems. For example, deuterium (B1214612) labeling can be used to determine kinetic isotope effects (KIEs), which can help identify the rate-determining step of a reaction, such as C-H bond activation. nih.gov In the context of synthesizing isotopically labeled cyclopropanes for use in drug development, enzymatic and transition-metal-catalyzed methods are often employed. nih.gov Such labeled compounds are invaluable for studying metabolic pathways and pharmacokinetics. google.comacs.org

Below is a table summarizing the types of mechanistic studies and their applications in understanding the reactivity of aromatic compounds like this compound.

| Mechanistic Tool | Application | Findings for Related Cyclopropyl/Fluoro Aromatics |

| Kinetic Studies | Determine reaction rates and regioselectivity. | Nitration of cyclopropylbenzene favors para-substitution due to the conjugative electron-donating effect of the cyclopropyl group. smolecule.com |

| Reaction Profiling | Optimize reaction conditions and identify intermediates. | Monitoring by GC showed that extended reaction times can significantly improve the yield of desired fluorinated nitroaromatics. smolecule.com |

| Isotopic Labeling | Elucidate reaction pathways and rate-determining steps. | Deuterium labeling is a standard method to probe for kinetic isotope effects in C-H activation steps. nih.gov 13C and other labels are used to trace metabolic fates of cyclopropane-containing drugs. nih.govacs.org |

Stereochemical Control and Asymmetric Synthesis in Transformations of this compound Derivatives

The cyclopropane ring, while achiral in the parent this compound, can become a stereocenter upon further functionalization, making stereochemical control a critical aspect of its synthetic chemistry. The development of asymmetric methods to access enantioenriched cyclopropane derivatives is of significant interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can profoundly impact its biological activity. nih.gov

One key strategy for achieving stereocontrol involves the asymmetric cyclopropanation of alkenes. While not a direct transformation of this compound, this approach is fundamental to creating chiral cyclopropyl-containing building blocks. Transition-metal catalysts, often featuring chiral ligands, are employed to decompose diazo compounds in the presence of an alkene, leading to the stereoselective formation of cyclopropanes. mdpi.com Iron-catalyzed biocatalytic strategies have also been developed for the asymmetric synthesis of fused cyclopropane-γ-lactams from allyl diazoacetamide (B1201003) derivatives, achieving high enantioselectivity (up to 99% ee). scispace.comnih.gov

For derivatives of this compound that are already functionalized, stereoselective reactions can be performed. For example, the stereoselective preparation of cyclopropylmagnesium reagents has been achieved via a bromine-magnesium exchange reaction. Starting from a trans-(2-bromocyclopropyl)benzene derivative, the corresponding Grignard reagent was formed with complete retention of configuration. thieme-connect.de This stereochemically defined organometallic intermediate can then be reacted with various electrophiles to produce highly functionalized, enantiopure cyclopropanes. thieme-connect.de

The table below illustrates examples of stereoselective transformations relevant to the synthesis of chiral derivatives of this compound.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Example Application (for related systems) |

| Asymmetric Cyclopropanation | Biocatalytic Iron-Porphyrin Complex | High enantioselectivity (up to 99% ee) | Synthesis of fused cyclopropane-γ-lactams. scispace.comnih.gov |

| Br/Mg Exchange | i-PrMgCl·LiCl | Complete retention of configuration | Preparation of stereochemically pure cyclopropyl Grignard reagents from bromocyclopropanes. thieme-connect.de |